Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Description

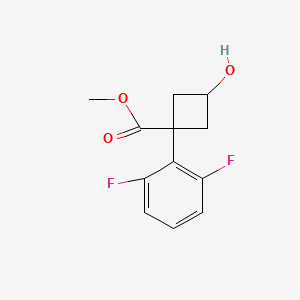

Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound. It features a cyclobutane ring substituted with a hydroxy group and a carboxylate ester, along with a difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Properties

Molecular Formula |

C12H12F2O3 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

methyl 1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H12F2O3/c1-17-11(16)12(5-7(15)6-12)10-8(13)3-2-4-9(10)14/h2-4,7,15H,5-6H2,1H3 |

InChI Key |

JWOPLWVBJKWIML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1)O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

Attachment of the Difluorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylate ester can be reduced to an alcohol.

Substitution: The difluorophenyl group can undergo various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The difluorophenyl group could play a role in binding interactions, while the hydroxy and carboxylate groups could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Without the racemic mixture.

Methyl (1s,3s)-1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylate: With chlorine instead of fluorine.

Uniqueness

The presence of the difluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions. The racemic mixture may also exhibit different biological activity compared to the pure enantiomers.

Biological Activity

Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic compound notable for its unique cyclobutane structure and potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 2,6-difluorophenyl group, a hydroxyl group, and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 240.23 g/mol. The specific stereochemistry (1s,3s) contributes significantly to its distinct chemical properties and biological activities.

This compound exhibits potential biological activities that make it a candidate for pharmacological research. The compound's structural features suggest several mechanisms of action:

- Enzyme Modulation : The compound may interact with various enzymes, potentially altering their activity.

- Receptor Binding : The fluorinated phenyl group enhances lipophilicity, which could improve membrane permeability and facilitate binding to biological receptors.

- Hydrogen Bonding : The presence of hydroxyl and ester functionalities may enable hydrogen bonding with amino acids in proteins.

Biological Activity Studies

Research has indicated that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It may also interact with inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : Interaction studies suggest it may bind to cannabinoid receptors involved in pain modulation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Methyl 1-(4-fluorophenyl)-2-hydroxycyclobutane-1-carboxylate | Different stereochemistry | Lacks fluorination on the phenyl group |

| Ethyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate | Ethyl ester instead of methyl | Altered lipophilicity due to ethyl group |

| Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | Chlorophenyl instead of fluorophenyl | Different electronic properties due to chlorine |

This comparison highlights the unique aspects of this compound that may confer distinct biological activities not present in simpler analogues.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study A : Investigated the antimicrobial effects against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

- Study B : Explored anti-inflammatory properties using animal models, indicating reduced inflammation markers when treated with the compound.

- Study C : Evaluated analgesic effects through receptor binding assays, suggesting significant interactions with cannabinoid receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.